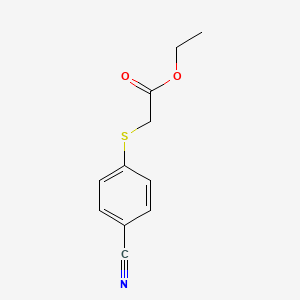

Ethyl 2-(4-cyanophenyl thio)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

ethyl 2-(4-cyanophenyl)sulfanylacetate |

InChI |

InChI=1S/C11H11NO2S/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3 |

InChI Key |

NTQPUDSIGKDEET-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Ethyl 2-(4-cyanophenyl thio)acetate?

An In-depth Technical Guide to Ethyl 2-(4-cyanophenyl thio)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with CAS number 1528-41-2, is an organic intermediate that incorporates a thioester and a cyanophenyl group.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications based on available data. While extensive research on this specific molecule is limited, its structural motifs suggest its utility as a versatile building block in organic synthesis and medicinal chemistry.[1] This document compiles known data and provides detailed theoretical and practical insights for researchers.

Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that while some data is available, a complete experimental profile is not widely published. For comparative context, data for the related oxygen analog, Ethyl 2-(4-cyanophenyl)acetate, is also provided.

Table 1: Physicochemical Data of this compound and a Related Analog

| Property | This compound | Ethyl 2-(4-cyanophenyl)acetate (Analog) |

| CAS Number | 1528-41-2 | 1528-41-2 |

| Molecular Formula | C₁₁H₁₁NO₂S | C₁₁H₁₁NO₂ |

| Molecular Weight | 221.28 g/mol [1] | 189.21 g/mol [1] |

| Melting Point | Data not available | 90-94°C[1] |

| Boiling Point | Data not available | 305°C[1] |

| Density | Data not available | 1.11 g/cm³[1] |

| InChI Key | NTQPUDSIGKDEET-UHFFFAOYSA-N[1] | DFEWKWBIPMKGFG-UHFFFAOYSA-N[2] |

Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is characterized by distinct signals for the ethyl group, the methylene bridge, and the aromatic protons.[1]

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Multiplicity | Integration | Predicted Chemical Shift (ppm) | Description |

| -CH₃ (Ethyl) | Triplet | 3H | ~1.2 | The methyl protons are split by the adjacent methylene group. |

| -CH₂- (Ethyl) | Quartet | 2H | ~4.1 | The methylene protons of the ethyl group are split by the adjacent methyl group. |

| -S-CH₂-CO- | Singlet | 2H | ~3.8 | The methylene protons adjacent to the sulfur atom appear as a singlet.[1] |

| Aromatic Protons (ortho to -S-) | Doublet | 2H | ~7.4 | Protons on the cyanophenyl ring exhibit splitting, typically appearing as two distinct doublets.[1] |

| Aromatic Protons (ortho to -CN) | Doublet | 2H | ~7.6 | Due to the different electronic environments, these protons are shifted downfield relative to the others.[1] |

Synthesis and Reactivity

Synthetic Pathways

The primary method for synthesizing this compound is through the S-alkylation of 4-cyanothiophenol with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate).[1] This nucleophilic substitution reaction involves the thiolate anion, generated from 4-cyanothiophenol in the presence of a base, attacking the electrophilic carbon of the ethyl haloacetate.[1]

An alternative approach involves the reaction of an activated aryl halide, such as a 4-cyanophenyl halide, with ethyl thioglycolate in the presence of a base.[1]

Caption: S-Alkylation synthesis workflow for the target compound.

Chemical Reactivity

The structure of this compound contains several reactive sites, making it a versatile intermediate. Thioesters are generally more reactive than their oxygen ester counterparts.[1]

-

Thioester Hydrolysis: The thioester can be hydrolyzed under acidic or basic conditions to yield 4-cyanophenylthiol and acetic acid.

-

Transesterification: The thioester can react with other alcohols to form different esters.

-

Cyano Group Transformation: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways for further derivatization.[1]

-

Aromatic Ring Substitution: The cyanophenyl ring can potentially undergo further electrophilic or nucleophilic aromatic substitution reactions, depending on the reaction conditions.

Caption: Key reactivity pathways of the title compound.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via S-alkylation.

Synthesis of this compound

Materials:

-

4-Cyanothiophenol (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanothiophenol and anhydrous acetone.

-

Add anhydrous potassium carbonate to the solution and stir the suspension at room temperature for 20 minutes.

-

Add ethyl bromoacetate dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications and Biological Context

While specific biological activities for this compound are not extensively documented, its structural components are of interest in medicinal chemistry. The cyanophenyl motif is present in various molecules with demonstrated biological activities, including some anticancer agents.[1] For instance, derivatives containing a 4-cyanophenyl group have shown promising anticancer efficacy.[1]

Therefore, this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its reactivity allows for the introduction of the 4-cyanophenylthio moiety into various molecular scaffolds for drug discovery and development programs.

Conclusion

This compound is a functionalized organic compound with significant potential as a synthetic intermediate. This guide has consolidated the available chemical data, outlined its primary synthetic routes and reactivity, and provided a detailed experimental protocol. Further research into this compound and its derivatives is warranted to explore its potential applications in materials science and medicinal chemistry fully.

References

Ethyl 2-(4-cyanophenyl thio)acetate CAS number and IUPAC name.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(4-cyanophenyl thio)acetate, a versatile organic intermediate. The document details its chemical identity, including its IUPAC name and molecular properties. A significant focus is placed on a detailed experimental protocol for its synthesis via nucleophilic substitution. While specific experimental data for this compound is limited in publicly available literature, this guide compiles relevant data from analogous compounds to provide a predictive physicochemical profile. The potential applications of this molecule as a building block in medicinal chemistry and materials science are also discussed, drawing parallels with structurally related compounds that have shown biological activity.

Chemical Identification and Properties

This compound, with the IUPAC name ethyl 2-(4-cyanophenyl)sulfanylacetate , is an organic compound featuring a cyanophenyl group linked to an ethyl acetate moiety through a thioether bond.

CAS Number: A specific CAS number for this compound could not be definitively identified in the available literature. It is often confused with its analogue, Ethyl 2-(4-cyanophenyl)acetate, which has the CAS number 1528-41-2. Researchers are advised to rely on the IUPAC name and molecular formula for unambiguous identification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl 2-(4-cyanophenyl)sulfanylacetate | - |

| Molecular Formula | C₁₁H₁₁NO₂S | - |

| Molecular Weight | 221.28 g/mol | - |

| Predicted pKa | 5.05 ± 0.10 (for the thiol precursor) | [1] |

Table 2: Properties of Key Reactants for Synthesis

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 4-Cyanothiophenol | 36801-01-1 | C₇H₅NS | 135.18 | Not available |

| Ethyl Chloroacetate | 105-39-5 | C₄H₇ClO₂ | 122.55 | 144-146 |

| Ethyl Bromoacetate | 105-36-2 | C₄H₇BrO₂ | 167.00 | 159 |

Synthesis of this compound

The primary synthetic route to this compound is through the S-alkylation of 4-cyanothiophenol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is a nucleophilic substitution where the thiolate anion, generated in situ, attacks the electrophilic carbon of the ethyl haloacetate.

Experimental Protocol

This protocol describes a general method for the synthesis of this compound.

Materials:

-

4-Cyanothiophenol

-

Ethyl chloroacetate or ethyl bromoacetate

-

Potassium carbonate (K₂CO₃) or Sodium ethoxide (NaOEt)

-

Dimethylformamide (DMF) or Ethanol

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-cyanothiophenol (1 equivalent) in anhydrous DMF or ethanol.

-

Add potassium carbonate (1.5 equivalents) to the solution. The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the potassium thiolate salt.

-

To the resulting suspension, add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) dropwise.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Potential Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active molecules.

-

Scaffold for Medicinal Chemistry: The cyanophenyl group is a key component in several pharmaceuticals. For instance, the structure is found in intermediates for the synthesis of Febuxostat, a drug used to treat gout.[3] The thioether and ester functionalities offer multiple points for chemical modification, making this compound a valuable scaffold for creating libraries of new chemical entities for drug discovery.

-

Building Block for Heterocyclic Synthesis: The reactive nature of the functional groups allows for its use in the synthesis of various heterocyclic compounds, which are a cornerstone of many therapeutic agents.

-

Materials Science: Cyanophenyl moieties are also utilized in materials science for the development of organic electronic materials due to their electronic properties.[2]

Characterization

The characterization of this compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons adjacent to the sulfur atom, and signals in the aromatic region for the cyanophenyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C≡N stretch of the nitrile group and the C=O stretch of the ester group.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

References

Molecular weight and formula of Ethyl 2-(4-cyanophenyl thio)acetate.

This technical guide provides a comprehensive overview of Ethyl 2-(4-cyanophenyl thio)acetate, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications.

Physicochemical Properties

This compound is an organic intermediate that incorporates both a thioacetate and a cyanophenyl functional group.[1] While extensive experimental data for this specific compound is not widely published, its key properties can be determined and are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂S | [1] |

| Molecular Weight | 221.28 g/mol | [1] |

| InChI Key | NTQPUDSIGKDEET-UHFFFAOYSA-N | [1] |

| CAS Number | 1528-41-2 | [1] |

Note: Some properties are based on high-resolution mass spectrometry data consistent with the calculated values.[1]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A plausible and efficient method involves the S-alkylation of 4-cyanothiophenol with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is often carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Materials:

-

4-cyanothiophenol

-

Ethyl chloroacetate (or ethyl bromoacetate)

-

A suitable base (e.g., potassium carbonate, sodium hydride, or a non-nucleophilic organic base like triethylamine)

-

A polar aprotic solvent (e.g., acetone, acetonitrile, or dimethylformamide)

-

Deionized water

-

Organic extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanothiophenol in the chosen polar aprotic solvent.

-

Base Addition: Add the base to the solution portion-wise while stirring. The formation of the thiolate can be observed.

-

Alkylation: To the resulting mixture, add ethyl chloroacetate dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated to reflux to ensure completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (salt by-product) has formed, it can be removed by filtration. The filtrate is then typically partitioned between water and an organic solvent like ethyl acetate.

-

Extraction and Washing: The organic layer is separated, washed with brine (saturated NaCl solution) to remove any remaining aqueous-soluble impurities, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Research and Drug Development

The structural motifs within this compound suggest its utility as a versatile building block in medicinal chemistry and materials science.

-

Thioesters in Synthesis: Thioesters are more reactive than their oxygen-containing ester counterparts, making them valuable intermediates in organic synthesis for acylation reactions.[1]

-

Cyanophenyl Moieties in Drug Design: The cyanophenyl group is an important pharmacophore found in various biologically active molecules. For instance, it is a key component in the structure of Febuxostat, a drug used for treating gout.[1][2] The cyano group can act as a hydrogen bond acceptor and its electron-withdrawing nature can modulate the electronic properties of the molecule.

Workflow and Pathway Diagrams

Synthesis Workflow of this compound

Caption: A diagram illustrating the synthetic workflow for this compound.

References

Solubility and physical characteristics of Ethyl 2-(4-cyanophenyl thio)acetate.

An In-depth Technical Guide to the Solubility and Physical Characteristics of Ethyl 2-(4-cyanophenyl thio)acetate

Introduction

This compound is an organic compound that incorporates a thioacetate and a cyanophenyl group.[1] Its structure, featuring a reactive thioester linkage, a versatile cyano group, and an aromatic ring, makes it a valuable intermediate in organic synthesis. The cyanophenyl motif is found in molecules with a range of biological activities, including potential anticancer agents.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is included for comparative purposes.

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound and its related compounds. It is important to note that much of the data is predicted or derived from structurally similar molecules.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₁H₁₁NO₂S | Calculated |

| Molecular Weight | 221.28 g/mol | Benchchem[1] |

| CAS Number | Not explicitly found for the "thio" compound. The related Ethyl 2-(4-cyanophenyl)acetate has CAS 1528-41-2.[1][2][3] | |

| Appearance | Colorless to pale yellow liquid | Predicted, based on Ethyl 2-(4-cyanophenyl)acetate[2] |

| Odor | Pleasant, fruity | Predicted, based on Ethyl 2-(4-cyanophenyl)acetate[2] |

| Density | 1.25 ± 0.1 g/cm³ | Predicted, based on Ethyl 2-((4-chlorophenyl)thio)acetate[4] |

| Topological Polar Surface Area (TPSA) | 51.6 Ų | Predicted, based on Ethyl 2-((4-chlorophenyl)thio)acetate[4] |

| XLogP3 | 3.3 | Predicted, based on Ethyl 2-((4-chlorophenyl)thio)acetate[4] |

Solubility Profile

| Solvent | Solubility | Rationale / Reference |

| Water | Limited | The hydrophobic nature of the cyanophenyl ring and the thioester group suggests low aqueous solubility.[2] |

| Ethanol | Soluble | Expected to be soluble in polar organic solvents.[2] |

| Ether | Soluble | Expected to be soluble in non-polar to moderately polar organic solvents.[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used solvent for organic compounds of this type. |

| Dichloromethane (DCM) | Soluble | Commonly used solvent for organic compounds of this type. |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis via S-alkylation

A feasible method for synthesizing this compound is through the S-alkylation of 4-cyanothiophenol with an ethyl haloacetate.[1] This nucleophilic substitution reaction involves the formation of a thiolate anion which then attacks the electrophilic carbon of the ethyl haloacetate.

Materials:

-

4-cyanothiophenol

-

Ethyl chloroacetate (or bromoacetate)

-

Potassium carbonate (or another suitable base)

-

Acetone (or another suitable polar aprotic solvent)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-cyanothiophenol (1 equivalent) and potassium carbonate (1.5 equivalents) in acetone in a round-bottom flask equipped with a magnetic stir bar.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium thiolate salt.

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the suspension.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Redissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Caption: Synthesis workflow for this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the solubility of a compound in water.

Materials:

-

This compound

-

Deionized water (HPLC grade)

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

-

Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent.

-

Determine the concentration of the compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Calculate the original solubility in mg/L or mol/L.

Caption: Workflow for determining aqueous solubility.

Spectroscopic Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques.

-

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is expected to show distinct signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the methylene protons adjacent to the sulfur atom, and a complex splitting pattern (typically two doublets) for the protons on the cyanophenyl ring.[1]

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR would confirm the number of unique carbon environments within the molecule.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight of the compound, likely showing a strong signal for the protonated molecular ion [M+H]⁺ or its sodium adduct [M+Na]⁺.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the cyano group (C≡N stretch), the ester carbonyl group (C=O stretch), and the aromatic ring.

Potential Applications and Reactivity

This compound is a versatile building block for further chemical modifications.[1]

-

Hydrolysis: The thioester can be hydrolyzed to yield 4-cyanophenylthiol, while the cyano group can be hydrolyzed to a carboxylic acid.[1]

-

Reduction: The cyano group can be reduced to an amine, providing a route to various derivatives.[1]

-

Aromatic Substitution: The aromatic ring can potentially undergo further substitution reactions.[1]

Caption: Reactivity pathways of this compound.

References

The role of thioester and cyanophenyl functional groups in molecular design.

An In-depth Technical Guide to Thioester and Cyanophenyl Functional Groups in Molecular Design

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern molecular design and drug discovery, the strategic incorporation of specific functional groups is paramount to achieving desired therapeutic efficacy, selectivity, and pharmacokinetic profiles. Among the vast arsenal of chemical moieties available to medicinal chemists, the thioester and cyanophenyl groups have emerged as particularly versatile and powerful tools. This technical guide provides an in-depth exploration of the roles these two functional groups play, from serving as reactive covalent warheads to fine-tuning non-covalent binding interactions and metabolic stability. We will delve into their fundamental chemical properties, showcase their application through quantitative data, and provide detailed experimental protocols and visual diagrams to illustrate their significance in contemporary research and development.

Part 1: The Thioester Functional Group: A Reactive Tool for Covalent Modification

The thioester, with its R-C(=O)-S-R' structure, is a cornerstone of biochemical processes, most famously represented by acetyl-CoA, the central hub of metabolism.[1] In molecular design, this functional group is harnessed for its unique reactivity, which is distinct from its oxygen-based ester analogue. Its susceptibility to nucleophilic attack makes it an ideal electrophilic "warhead" for creating targeted covalent inhibitors, a strategy of increasing importance for tackling challenging drug targets and overcoming resistance.[2]

Chemical Properties and Reactivity

Thioesters are more reactive than esters toward nucleophiles. The carbon-sulfur bond is weaker and longer than the carbon-oxygen bond in an ester, and the thiolate anion (RS⁻) is a better leaving group than an alkoxide anion (RO⁻). This heightened electrophilicity allows thioesters to react selectively with potent biological nucleophiles, most notably the thiol group of cysteine residues within protein active sites.[3]

The primary reactions of interest in a biological context are:

-

Hydrolysis: The cleavage of the thioester bond by water. While thermodynamically favorable, this reaction is often slow at physiological pH, allowing thioesters to persist long enough to find their intended target.[1][4]

-

Thiol-Thioester Exchange: A reversible reaction with another thiol, which is fundamental to dynamic combinatorial chemistry and native chemical ligation (NCL) for protein synthesis.[4][5][6]

-

Covalent Modification: The irreversible reaction with a nucleophilic amino acid residue (e.g., Cysteine) on a target protein, forming a stable thioether bond and inactivating the protein.[2]

Role in Covalent Drug Design

Covalent inhibitors operate via a two-step mechanism: initial reversible binding (Kᵢ) followed by an irreversible chemical reaction (k_inact).[7][8] Thioesters can be employed as warheads that, upon binding to the target, are positioned for nucleophilic attack by a nearby cysteine residue. This leads to the formation of a stable covalent bond, permanently inhibiting the protein's function.[2]

The diagram below illustrates the general mechanism of cysteine modification by a thioester-containing covalent inhibitor.

Caption: Mechanism of covalent inhibition by a thioester warhead.

Quantitative Data: Reactivity of Covalent Warheads

The efficiency of a covalent inhibitor is often expressed as the second-order rate constant k_inact/K_i. While specific data for thioesters against a panel of other warheads is sparse in the provided results, their reactivity is generally considered moderate, which can be advantageous in minimizing off-target effects. The table below compares kinetic constants for different warheads targeting cysteine, illustrating the range of reactivities achievable.

| Warhead Type | Target Protein | k_inact/K_i (M⁻¹s⁻¹) | Reference Amino Acid | Citation |

| Acrylamide | BTK | ~1.0 x 10⁵ | Cysteine | [3] |

| Vinyl Sulfone | TEV Protease | High Potency (qualitative) | Cysteine | [9] |

| Thiomethyltetrazine | Various | 1 - 100 | Cysteine | [10] |

| Bicyclo[1.1.0]butane (BCB) Amide | BTK | High Selectivity (qualitative) | Cysteine | [3] |

Note: This table provides a conceptual comparison. Direct quantitative comparison requires standardized assay conditions.

Experimental Protocols

1. General Synthesis of a Phenyl Thioester

This protocol describes a common method for synthesizing a phenyl thioester from a carboxylic acid and thiophenol using a carbodiimide coupling agent.

Materials:

-

Carboxylic acid (1.0 eq)

-

Thiophenol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve the carboxylic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Add thiophenol (1.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired phenyl thioester.

2. Assay for Covalent Warhead Reactivity using NMR Spectroscopy

This protocol allows for the determination of reaction kinetics between a thioester warhead and a model thiol (e.g., N-acetylcysteine).[11]

Materials:

-

Thioester-containing compound

-

N-acetylcysteine

-

Phosphate buffer (e.g., 100 mM, pH 7.4) in D₂O

-

Internal standard (e.g., DSS or TMSP)

-

NMR tubes

Procedure:

-

Prepare stock solutions of the thioester compound and N-acetylcysteine in the D₂O phosphate buffer.

-

In an NMR tube, combine the buffer, internal standard, and the N-acetylcysteine solution.

-

Acquire a baseline ¹H NMR spectrum (t=0) of the mixture.

-

Initiate the reaction by adding the thioester stock solution to the NMR tube, mix quickly, and immediately begin acquiring NMR spectra at regular time intervals.

-

Process the spectra and integrate the signals corresponding to the starting material (thioester) and the product (thioether adduct) relative to the internal standard.

-

Plot the concentration of the starting material versus time.

-

Fit the data to an appropriate kinetic model (e.g., pseudo-first-order if the thiol is in excess) to determine the rate constant of the reaction.

Part 2: The Cyanophenyl Functional Group: A Versatile Modulator in Drug Design

The cyanophenyl group, a benzene ring substituted with a nitrile (-C≡N), is a highly prevalent motif in modern pharmaceuticals.[12][13] Its utility stems not from reactivity, but from its unique electronic and steric properties that allow chemists to meticulously control a drug's interaction with its target and its overall pharmacokinetic behavior.

Physicochemical Properties and Roles in Design

The cyano group is strongly electron-withdrawing and has a linear, sterically unobtrusive geometry. These features translate into several key advantages in molecular design:

-

Modulation of Binding Affinity: The nitrile's nitrogen can act as a hydrogen bond acceptor, forming crucial interactions with backbone amides or specific residues like arginine in a binding pocket.[12][13][14] Its strong dipole moment can also engage in favorable dipole-dipole interactions.

-

Enhancement of Aromatic Interactions: As an electron-withdrawing group, the nitrile polarizes the attached phenyl ring. This can enhance π-π stacking or π-cation interactions with aromatic residues in the target protein, a common strategy to increase binding potency.[12]

-

Metabolic Stability: The nitrile group is exceptionally robust and is rarely metabolized in vivo.[12] This makes it a reliable functional group for blocking sites of oxidative metabolism on an aromatic ring.

-

Improved Pharmacokinetics: The polar nature of the nitrile can improve the solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[13][14]

-

Bioisosterism: The nitrile group can serve as a bioisostere for other groups, such as a carbonyl or a halogen, to fine-tune electronic properties without drastic steric changes.[12][15]

The diagram below illustrates the various roles the cyanophenyl group can play in ligand-protein interactions.

Caption: Key interactions of a cyanophenyl group in a binding site.

Case Study: Xanthine Oxidase Inhibitors

A series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives were developed as inhibitors of xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout.[16] Structure-activity relationship (SAR) studies revealed the critical role of the cyanophenyl moiety.

Quantitative Data: SAR of Cyanophenyl-Containing XO Inhibitors

| Compound | R Group (Alkoxy Tail) | IC₅₀ (μM) |

| 10q | o-cyanobenzoxy | 0.3 |

| 10a | methoxy | 15.6 |

| 10f | benzyloxy | 1.1 |

| Allopurinol | (Reference Drug) | 8.5 |

| Topiroxostat | (Reference Drug) | 0.015 |

| Data sourced from Meng et al., Eur. J. Med. Chem., 2017.[16] |

The data clearly shows that extending the alkoxy tail with an additional aromatic group (10f) significantly improves potency over a simple methyl group (10a). The most potent compound, 10q , features a second cyanophenyl group in this tail, suggesting that the electronic and binding properties of this moiety are highly favorable for XO inhibition.[16] Molecular modeling indicated that the nitrile group on the central phenyl ring forms key interactions within the enzyme's active site.[16]

Experimental Protocols

1. General Synthesis of a 4-alkoxy-3-cyanophenyl Moiety

This protocol describes the synthesis of a key intermediate for the XO inhibitors via nucleophilic aromatic substitution on a fluorinated precursor.

Materials:

-

2-cyano-4-fluorophenol (1.0 eq)

-

Desired alcohol (R-OH) (e.g., o-cyanobenzyl alcohol) (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve 2-cyano-4-fluorophenol (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD (1.5 eq) dropwise to the stirred solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 10-16 hours.

-

Monitor the reaction by TLC.

-

Once complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield the target ether.

2. In Vitro Xanthine Oxidase Inhibition Assay

This protocol measures the inhibitory activity of a compound by monitoring the enzymatic conversion of xanthine to uric acid, which can be detected by UV spectroscopy.[16]

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Test compound (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 295 nm

Procedure:

-

Prepare a solution of xanthine in the phosphate buffer.

-

Prepare serial dilutions of the test compound in the phosphate buffer (ensure final DMSO concentration is <1%).

-

In each well of the 96-well plate, add:

-

Phosphate buffer

-

Test compound solution (or vehicle for control)

-

Xanthine oxidase enzyme solution

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25 °C) for 15 minutes.

-

Initiate the enzymatic reaction by adding the xanthine solution to all wells.

-

Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 5-10 minutes) using the microplate reader in kinetic mode.

-

Calculate the initial reaction velocity (V₀) for each compound concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

References

- 1. Thioester - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. chemrxiv.org [chemrxiv.org]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Novel Aryl Thioacetate Compounds: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the burgeoning research applications of novel aryl thioacetate compounds. These versatile molecules are emerging as promising candidates in various therapeutic areas, demonstrating significant potential as enzyme inhibitors and modulators of key cellular signaling pathways implicated in cancer, inflammation, and metabolic diseases. This document outlines their therapeutic applications, summarizes key quantitative data, provides detailed experimental protocols, and visualizes their mechanisms of action through signaling pathway diagrams.

Therapeutic Applications of Aryl Thioacetate Compounds

Novel aryl thioacetate derivatives have garnered considerable attention for their diverse biological activities. Their unique chemical structure allows for the strategic design of molecules that can interact with specific biological targets, leading to a range of therapeutic effects.

Anticancer Activity

Aryl thioacetate-containing compounds have shown significant promise as anticancer agents. Their mechanisms of action are often centered on the inhibition of enzymes crucial for cancer cell proliferation and survival, as well as the modulation of oncogenic signaling pathways.

One of the most promising applications is in the development of Histone Deacetylase (HDAC) inhibitors . HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[1] Their aberrant activity is a hallmark of many cancers, leading to the silencing of tumor suppressor genes.[1] Aryl thioacetate derivatives have been designed to mimic the structure of known HDAC inhibitors like Vorinostat (SAHA), where the thioacetate moiety can act as a zinc-binding group within the enzyme's active site, leading to its inhibition.[2][3] This inhibition restores normal gene expression patterns, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Furthermore, some aryl thioacetate-related compounds have been investigated for their ability to interfere with the PI3K/Akt/mTOR signaling pathway . This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many human cancers.[4][5] By inhibiting key kinases in this pathway, these compounds can effectively halt tumor progression.

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular diseases, and autoimmune disorders. Aryl thioacetate derivatives have demonstrated potent anti-inflammatory properties through the modulation of critical inflammatory pathways.

A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7] Certain thiol-reactive compounds have been shown to inhibit the activation of IκB kinase (IKK), a key enzyme in the NF-κB cascade, thereby preventing the nuclear translocation of NF-κB and suppressing the inflammatory response.[8] The thioacetate group in novel compounds can be designed to interact with key cysteine residues in proteins involved in this pathway.

Another important target in inflammation is the Tumor Necrosis Factor-alpha Converting Enzyme (TACE) . TACE is a metalloproteinase responsible for the release of the pro-inflammatory cytokine TNF-α. Thiol-containing aryl sulfonamides and sulfones, which can be derived from aryl thioacetates, have been rationally designed as potent TACE inhibitors.[9][10]

Enzyme Inhibition in Metabolic Diseases

Beyond cancer and inflammation, aryl thioacetate derivatives are being explored as inhibitors of enzymes implicated in metabolic disorders. A notable example is Aldose Reductase (AR) , an enzyme in the polyol pathway that converts glucose to sorbitol.[11] Under hyperglycemic conditions, the accumulation of sorbitol contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy.[11] Aryl thioacetate-related heterocyclic compounds have been identified as potent aldose reductase inhibitors, offering a potential therapeutic strategy for managing diabetic complications.[12]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative novel aryl thioacetate and related sulfur-containing compounds from various studies.

Table 1: Anticancer Activity of Novel Aryl Thioacetate Derivatives and Related Compounds

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Thiol-based SAHA analogue | HeLa cell lysate (HDACs) | 50 | [3] |

| (Aryl)methyl-amine derivatives of dehydroabietic acid-based B ring-fused-thiazole | A549 (Lung Carcinoma) | 5.87 | [4] |

| (Aryl)methyl-amine derivatives of dehydroabietic acid-based B ring-fused-thiazole | HCT116 (Colon Carcinoma) | 7.21 | [4] |

| (Aryl)methyl-amine derivatives of dehydroabietic acid-based B ring-fused-thiazole | MCF-7 (Breast Adenocarcinoma) | 9.34 | [4] |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Aryl Thioacetate-Related Compounds

| Compound Class | Target Enzyme/Assay | IC50 (nM) | Reference |

| Thiol-containing aryl sulfonamide | TACE | 4.1 | [10] |

| Thiol-containing aryl sulfone | TACE | 1.8 | [9] |

| 2-thiopyrimidin-4-one derivative | Aldose Reductase | 2000 - 14500 | [12] |

| Thiol-based HDAC6 inhibitor | HDAC6 | 73 | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of novel aryl thioacetate compounds.

Synthesis of S-Aryl Thioacetates

A general and efficient method for the preparation of S-aryl thioacetates involves the palladium-catalyzed cross-coupling of aryl halides with potassium thioacetate.[14]

Materials:

-

Aryl bromide or triflate

-

Potassium thioacetate (KSAc)

-

Palladium catalyst (e.g., Pd(dba)₂)

-

Ligand (e.g., Xantphos)

-

Anhydrous toluene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 mmol), potassium thioacetate (1.2 mmol), palladium catalyst (0.02 mmol), and ligand (0.04 mmol).

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired S-aryl thioacetate.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compounds (aryl thioacetates) in the culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This colorimetric assay measures the activity of HDAC enzymes and the inhibitory potential of test compounds.[18][19]

Materials:

-

Nuclear extract containing HDACs or purified HDAC enzyme

-

HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer solution

-

Stop solution

-

Test compounds (aryl thioacetates)

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the nuclear extract or purified HDAC enzyme to each well.

-

Add the test compound dilutions to the respective wells. Include a positive control inhibitor (e.g., Trichostatin A) and a vehicle control.

-

Initiate the reaction by adding the HDAC substrate to each well.

-

Incubate the plate at 37 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to produce a fluorescent signal.

-

After a short incubation with the developer, add the stop solution.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by novel aryl thioacetate compounds.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Caption: Aryl thioacetates can inhibit key nodes in the PI3K/Akt/mTOR pathway.

Modulation of the NF-κB Inflammatory Pathway

References

- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorus containing analogues of SAHA as inhibitors of HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor evaluation of (aryl)methyl-amine derivatives of dehydroabietic acid-based B ring-fused-thiazole as potential PI3K/AKT/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Thiol-reactive metal compounds inhibit NF-kappa B activation by blocking I kappa B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel thiol-based TACE inhibitors. Part 2: Rational design, synthesis, and SAR of thiol-containing aryl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel thiol-based TACE inhibitors: rational design, synthesis, and SAR of thiol-containing aryl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and structure-activity relationship of thiol-based histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 18. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. epigentek.com [epigentek.com]

Investigating the biological activity of cyanophenyl-containing molecules.

An In-depth Technical Guide on the Biological Activity of Cyanophenyl-Containing Molecules for Researchers, Scientists, and Drug Development Professionals.

The incorporation of the cyanophenyl group into small molecules has emerged as a powerful strategy in medicinal chemistry, yielding a diverse array of biologically active compounds with therapeutic potential across various disease areas. The unique electronic properties of the cyano group, an electron-withdrawing moiety, significantly influence the molecule's polarity, hydrogen bonding capacity, and aromatic interactions. These alterations can profoundly impact the binding affinity and selectivity of the molecule for its biological target, making the cyanophenyl scaffold a valuable tool for optimizing lead compounds.[1] This technical guide provides a comprehensive overview of the biological activities of cyanophenyl-containing molecules, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Key Biological Activities and Mechanisms of Action

Cyanophenyl-containing molecules have demonstrated efficacy in a range of therapeutic areas, primarily through the inhibition of key enzymes and the modulation of critical signaling pathways.

Enzyme Inhibition

Xanthine Oxidase Inhibition: A series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives have been identified as potent inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[2] Structure-activity relationship (SAR) studies revealed that the isonicotinoyl moiety and a benzyl ether tail linked to the benzonitrile group were crucial for high inhibitory potency.[2] One of the most potent compounds in this series, 10q, exhibited an IC50 value of 0.3 µM, making it significantly more potent than the clinically used drug allopurinol.[2] Kinetic studies showed that this compound acts as a mixed-type inhibitor of xanthine oxidase.[2]

Farnesyltransferase Inhibition: Imidazole and cyanophenyl-containing compounds have been developed as potent inhibitors of farnesyltransferase, an enzyme involved in the post-translational modification of the Ras protein.[3] Dysregulation of Ras signaling is a hallmark of many cancers. The introduction of a pyridyl moiety into this class of inhibitors led to improved pharmacokinetic profiles, including enhanced oral bioavailability.[3]

Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI): Etravirine, a diarylpyrimidine derivative containing a cyanophenyl group, is a second-generation NNRTI used in the treatment of HIV-1 infection.[4] Its mechanism of action involves the direct, non-competitive binding to a hydrophobic pocket in the reverse transcriptase enzyme, distinct from the active site.[5] This binding induces conformational changes that inhibit the enzyme's DNA polymerase activity.[2][3] A key feature of etravirine is its molecular flexibility, allowing it to bind to the enzyme in multiple conformations. This adaptability enables it to maintain activity against HIV strains that have developed resistance to first-generation NNRTIs.[3][6]

Modulation of Signaling Pathways

EGFR/BRAF Pathway Inhibition: Novel 3-cyanopyridone/pyrazoline hybrids have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two key kinases in cancer cell signaling.[7] Certain compounds in this series demonstrated potent antiproliferative activity against cancer cell lines, with GI50 values in the nanomolar range.[7] The EGFR signaling cascade involves the activation of downstream pathways such as the RAS-RAF-MAPK and PI3K/AKT pathways, which regulate cell proliferation, survival, and invasion.[8][9][10] Resistance to BRAF inhibitors in melanoma can be mediated by the upregulation of the EGFR–SRC family kinase (SFK)–STAT3 signaling pathway.[11][12]

The following diagram illustrates a simplified overview of the EGFR and BRAF signaling pathways and the points of inhibition by cyanophenyl-containing molecules.

Quantitative Data Summary

The biological activity of several cyanophenyl-containing molecules has been quantified using various in vitro assays. The following tables summarize the reported IC50, EC50, and Ki values for different classes of these compounds.

Table 1: Enzyme Inhibitory Activity of Cyanophenyl-Containing Molecules

| Compound Class | Target Enzyme | Compound ID | IC50 | Ki | EC50 | Reference |

| N-(3-cyanophenyl)nicotinamides | Xanthine Oxidase | 10q | 0.3 µM | - | - | [2] |

| Diarylpyrimidines | HIV-1 Reverse Transcriptase | Etravirine | - | - | < 5 nM | [13] |

| Pyrazolopyrimidines | Xanthine Oxidase | Compound 10 | 5.8 nM | - | - | [1] |

| Thiazole-5-carboxylic acid derivs. | Xanthine Oxidase | Compound 11 | 0.45 µM | - | - | [14] |

| Tricyclic compounds | Farnesyltransferase | - | 2.2 nM | - | - | [15] |

Table 2: Cytotoxic Activity of Cyanophenyl-Containing Molecules against Cancer Cell Lines

| Compound Class | Cell Line | Compound ID | IC50 / GI50 | Reference |

| 3-Cyanopyridone/pyrazoline hybrids | Various | Compound 30 | 25 nM (GI50) | [7] |

| 3-Cyanopyridone/pyrazoline hybrids | Various | Compound 28 | 27 nM (GI50) | [7] |

| Thiosemicarbazides | A549 (Lung) | Compound 10 | 11.67 µg/mL | [2] |

| Pyrimidine derivatives | MCF-7 (Breast) | Compound 6e | 7.21 µM | [16] |

| Pyrimidine derivatives | MCF-7 (Breast) | Compound 6k | 8.02 µM | [16] |

| Pyrazoline derivatives | MCF-7 (Breast) | Compound 9f | 8.35 µM | [16] |

Table 3: EGFR and BRAF Inhibitory Activity of Cyanophenyl-Containing Molecules

| Compound Class | Target | Compound ID | IC50 | Reference |

| 3-Cyanopyridone/pyrazoline hybrids | EGFR | Compound 30 | 68 nM | [7] |

| 3-Cyanopyridone/pyrazoline hybrids | EGFR | Compound 28 | 70 nM | [7] |

| Quinazoline derivatives | EGFR (wild-type) | Erlotinib | 7-1185 nM | [17][18] |

| Quinazoline derivatives | EGFR (mutant) | Afatinib | 0.8 nM (PC-9) | [18] |

| Pyrimidine derivatives | EGFR (mutant) | Osimertinib | 13 nM (PC-9ER) | [18] |

| - | BRAF (V600E) | Vemurafenib | 173-5000 nM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of cyanophenyl-containing molecules.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the inhibition of xanthine oxidase by quantifying the reduction in the formation of uric acid.

-

Reagent Preparation:

-

Potassium phosphate buffer (50 mM, pH 7.8).

-

Xanthine oxidase solution (25 mU/mL in buffer).

-

Xanthine solution (0.15 mM in buffer).

-

Test compound solutions at various concentrations (dissolved in DMSO).

-

Positive control: Allopurinol solution.

-

Stopping solution: 1 N HCl.

-

-

Assay Procedure:

-

In a 96-well plate, add 117 µL of potassium phosphate buffer, 3 µL of the test compound solution (or DMSO for control), and 60 µL of the xanthine oxidase solution to each well.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of the xanthine solution to each well.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 1 N HCl.

-

Measure the absorbance of the produced uric acid at 290 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method to assess cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Reagent Preparation:

-

Cell culture medium appropriate for the cell line.

-

MTT solution (5 mg/mL in PBS), filter-sterilized.

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl).

-

Test compound solutions at various concentrations.

-

-

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours in the incubator.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in the incubator.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

-

Reagent Preparation:

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).

-

Recombinant EGFR enzyme.

-

Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr)).

-

ATP solution.

-

Test compound solutions at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

-

Assay Procedure (example using ADP-Glo™): [19][20]

-

In a 384-well plate, add 1 µL of the test inhibitor or vehicle (DMSO).

-

Add 2 µL of the EGFR enzyme solution.

-

Add 2 µL of the substrate/ATP mixture to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound.

-

Determine the IC50 value from a dose-response curve.

-

Experimental and Drug Discovery Workflows

The discovery and development of cyanophenyl-containing molecules as therapeutic agents typically follow a structured workflow, from initial screening to preclinical evaluation.

The following diagram outlines a general workflow for the discovery of enzyme inhibitors.

Conclusion

The cyanophenyl moiety has proven to be a highly effective component in the design of novel therapeutic agents. Its ability to modulate the physicochemical properties of a molecule allows for the fine-tuning of biological activity and pharmacokinetic profiles. The diverse range of biological targets, including enzymes and kinases, highlights the versatility of this structural motif. Continued exploration of cyanophenyl-containing scaffolds, coupled with detailed mechanistic studies and robust preclinical evaluation, holds significant promise for the development of next-generation therapies for a multitude of diseases.

References

- 1. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 13. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. | BioWorld [bioworld.com]

- 16. researchgate.net [researchgate.net]

- 17. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. promegaconnections.com [promegaconnections.com]

A Technical Guide to the Physicochemical Properties and Theoretical Calculations of Cyanophenyl Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physicochemical properties and theoretical calculation methodologies relevant to cyanophenyl derivatives in the context of drug discovery and development. The strategic incorporation of a cyanophenyl moiety can significantly influence a compound's pharmacokinetic and pharmacodynamic profile, making a thorough understanding of its properties essential for rational drug design.

Physicochemical Properties of Cyanophenyl Derivatives

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For cyanophenyl derivatives, key properties to consider include lipophilicity (LogP), aqueous solubility, and the acid dissociation constant (pKa).

Quantitative Data Summary

The following table summarizes key physicochemical and biological activity data for a representative series of cyanophenyl-containing kinase inhibitors. This data is crucial for understanding structure-activity relationships (SAR).

| Compound ID | Structure | LogP | Solubility (µM) | pKa | IC₅₀ (nM, Target Kinase) |

| CPD-1 | 2-((4-cyanophenyl)amino)-N-methylbenzamide | 2.8 | 55 | 8.2 | 15 (EGFR) |

| CPD-2 | 4-((4-cyanophenyl)amino)quinazoline | 3.1 | 20 | 7.5 | 8 (EGFR) |

| CPD-3 | N-(3-cyanophenyl)-4-(pyridin-4-yl)pyrimidin-2-amine | 2.5 | 110 | 6.9 | 25 (CDK2) |

| CPD-4 | 1-(4-((4-cyanophenyl)amino)phenyl)ethan-1-one | 3.5 | 15 | - | 5 (BRAF V600E) |

| CPD-5 | 2-amino-4-(4-cyanophenyl)-6-phenylnicotinonitrile | 4.2 | 5 | - | 50 (VEGFR2) |

Note: The data presented are representative values compiled from various sources and should be considered illustrative for SAR analysis.

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible measurement of physicochemical properties is fundamental in drug discovery. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound between n-octanol and water.[1]

Protocol:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours at a constant temperature.

-

Sample Preparation: Prepare a stock solution of the cyanophenyl derivative in the water-saturated n-octanol phase at a concentration that is detectable in both phases after partitioning.

-

Partitioning:

-

Add a known volume of the stock solution to a separatory funnel.

-

Add a known volume of the n-octanol-saturated water phase. The volume ratio of the two phases should be adjusted based on the expected LogP value.

-

Shake the funnel vigorously for a predetermined period (e.g., 30 minutes) to ensure equilibrium is reached.

-

Allow the two phases to separate completely.

-

-

Phase Separation and Analysis:

-

Carefully separate the aqueous and n-octanol phases.

-

Determine the concentration of the cyanophenyl derivative in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation: The LogP value is calculated using the following formula: LogP = log10([Compound]octanol / [Compound]aqueous)

Determination of Aqueous Solubility by the Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in an aqueous buffer.[2]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid cyanophenyl derivative to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid should be visible.

-

-

Separation of Solid and Liquid Phases:

-

After the equilibration period, cease agitation and allow the solid to sediment.

-

Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid precipitation of the compound during this step.

-

-

Analysis:

-

Take a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved cyanophenyl derivative using a validated analytical method, such as HPLC-UV.

-

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[]

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the cyanophenyl derivative in a known volume of a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds).

-

Titration Setup:

-

Place the sample solution in a thermostatted vessel.

-

Use a calibrated pH electrode and a micro-burette for precise addition of the titrant.

-

The titrant should be a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the compound is a base or an acid.

-

-

Titration Procedure:

-

Record the initial pH of the solution.

-

Add small, precise increments of the titrant to the sample solution.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve. This can be determined from the first derivative of the titration curve, where the equivalence point is the peak, and the half-equivalence point gives the pKa.

-

Theoretical Calculations for Cyanophenyl Derivatives

Computational chemistry plays a vital role in modern drug discovery by predicting molecular properties and guiding the design of new compounds.[4]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5]

Methodology:

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

-

-

Preparation of the Ligand:

-

Generate the 3D structure of the cyanophenyl derivative.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically based on the location of a known co-crystallized inhibitor.

-

Use a docking program (e.g., AutoDock, Glide) to systematically explore the conformational space of the ligand within the defined binding site.

-

The program scores different poses based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the cyanophenyl derivative and the receptor.

-

The docking score provides an estimation of the binding affinity.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities.[6]

Methodology:

-

Data Set Preparation:

-

Compile a dataset of cyanophenyl derivatives with their corresponding biological activities (e.g., IC₅₀ values).

-

Divide the dataset into a training set for model development and a test set for model validation.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a set of molecular descriptors that quantify various aspects of its structure (e.g., topological, electronic, steric, and hydrophobic properties).

-

-

Model Building:

-

Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the calculated descriptors with the biological activity.

-

-

Model Validation:

-

Validate the predictive power of the QSAR model using the test set. Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated R² (Q²).

-

-

Prediction: Use the validated QSAR model to predict the biological activity of new, untested cyanophenyl derivatives.

Visualizations of Workflows and Pathways

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for the screening and characterization of novel kinase inhibitors.

Caption: Experimental workflow for kinase inhibitor discovery.

Computational Drug Design Workflow

This diagram outlines a common computational workflow for the design and optimization of drug candidates.

Caption: Computational workflow for drug design and optimization.

EGFR Signaling Pathway with Inhibitor Binding

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and is a common target for cyanophenyl-based kinase inhibitors.[7][8]

Caption: EGFR signaling pathway and inhibitor mechanism.

References

Technical Guide: Ethyl 2-(4-cyanophenyl thio)acetate - Synthesis, Commercial Availability of Precursors, and Physicochemical Data

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the synthesis and availability of Ethyl 2-(4-cyanophenyl thio)acetate. A notable challenge in sourcing this compound is its frequent confusion with the structurally similar, non-sulfur analogue, Ethyl 2-(4-cyanophenyl)acetate (CAS No. 1528-41-2). Our research indicates that this compound is not a readily available commercial product. Consequently, this guide provides a detailed, proposed synthesis protocol based on the S-alkylation of 4-cyanothiophenol with ethyl bromoacetate. Furthermore, we present a comprehensive overview of the commercial suppliers for the requisite starting materials and their key physicochemical properties to facilitate its laboratory preparation.

Introduction and Compound Identification